4-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c22-16(12-7-13-26(23,24)15-10-5-2-6-11-15)19-18-21-20-17(25-18)14-8-3-1-4-9-14/h2,5-6,10-11,14H,1,3-4,7-9,12-13H2,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUBRTHXSARIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)butanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety linked to a cyclohexyl-substituted oxadiazole. The structural formula can be represented as follows:
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.41 g/mol
The oxadiazole ring in the compound is known for its diverse biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. The benzenesulfonamide component is often associated with the inhibition of various enzymes, particularly carbonic anhydrases and cyclooxygenases (COX).
1. Inhibition of Cyclooxygenases
Research indicates that derivatives of benzenesulfonamides exhibit selective inhibition of cyclooxygenase enzymes, particularly COX-2. For instance, compounds similar to the target compound have shown significant COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs. Studies have demonstrated that substituents on the phenyl ring can influence the selectivity and potency against COX enzymes .
2. Carbonic Anhydrase Inhibition
Another area of interest is the inhibition of human carbonic anhydrases (hCA I and II). Compounds with oxadiazole moieties have been synthesized and tested for their inhibitory effects on these enzymes. Some derivatives have shown remarkable potency compared to established drugs, suggesting a promising avenue for treating conditions like acute mountain sickness .
3. Antimicrobial Activity
The biological activity of oxadiazole derivatives extends to antimicrobial properties. A study highlighted that certain oxadiazole compounds demonstrated significant antibacterial activity against various strains, indicating potential applications in treating bacterial infections .
Case Studies and Research Findings
Preparation Methods
Cyclodehydration of Diacylhydrazines
The 1,3,4-oxadiazole ring is constructed by cyclizing N,N′-diacylhydrazines under acidic conditions. A representative protocol involves:
- Hydrazide Formation : Reacting cyclohexanecarbonyl chloride with hydrazine hydrate in diethyl ether at 0°C, yielding N,N′-dicyclohexanecarbohydrazide (65–79% yield).
- Cyclization : Treating the diacylhydrazine with POCl₃ under solvent-free conditions at 80°C for 6 hours, producing 5-cyclohexyl-1,3,4-oxadiazol-2-amine (40–76% yield).
Key Optimization Parameters :
- Solvent : Solvent-free conditions outperform toluene, enhancing cyclization efficiency.
- Temperature : Elevated temperatures (>70°C) accelerate ring closure but may promote side reactions.
Preparation of 4-(Benzenesulfonyl)Butanoic Acid
Sulfonylation of γ-Butyrolactone
- Ring-Opening Sulfonylation : Reacting γ-butyrolactone with benzenesulfonyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C, followed by hydrolysis with aqueous lithium hydroxide (LiOH) to yield 4-(benzenesulfonyl)butanoic acid.
- Alternative Route : Direct sulfonation of 4-bromobutanoic acid using sodium benzenesulfinate in dimethylformamide (DMF) at 60°C, though this method faces competing elimination side reactions.
Yield Comparison :
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| γ-Butyrolactone route | DCM | TEA | 68 |
| Direct sulfonation | DMF | None | 45 |
Amide Coupling: Final Assembly
Activation of 4-(Benzenesulfonyl)Butanoic Acid
The carboxylic acid is activated using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), with DIPEA (N,N-diisopropylethylamine) as a base in DCM.
Coupling with 5-Cyclohexyl-1,3,4-Oxadiazol-2-Amine
- Reaction Conditions : Combine activated acid and oxadiazole amine in DCM at 25°C for 12 hours.
- Workup : Quench with aqueous HCl, extract with DCM, and purify via recrystallization (methanol/water).
Yield Optimization :
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIPEA | DCM | 72 |
| EDCl | TEA | THF | 58 |
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.20–1.80 (m, cyclohexyl CH₂), 2.50 (t, J = 7.2 Hz, butanamide CH₂), 3.20 (s, SO₂Ph), 7.60–7.90 (m, aromatic H).
- ¹³C NMR : 172.5 ppm (amide C=O), 165.3 ppm (oxadiazole C=N), 138.2 ppm (SO₂Ph quaternary C).
- HRMS : Calculated for C₁₉H₂₄N₄O₄S [M+H]⁺: 428.1498; Found: 428.1501.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity after recrystallization.
Challenges and Mitigation Strategies
Oxadiazole Ring Instability
Prolonged exposure to moisture or strong acids degrades the oxadiazole core. Solution : Use anhydrous solvents and minimize reaction times during cyclization.
Competing Sulfonylation Side Reactions
Over-sulfonation or elimination occurs in direct routes. Solution : Employ low temperatures (0°C) and stoichiometric control.
Q & A
Basic Research Question
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.4 ppm (aromatic protons of benzenesulfonyl) and δ 1.2–1.8 ppm (cyclohexyl CH₂) confirm substitution patterns .
- ¹³C NMR : A carbonyl signal at ~167 ppm verifies the oxadiazole ring .
- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 460.1) and HRMS (calculated 460.1423; observed 460.1420) validate molecular weight .
- HPLC : Reverse-phase C18 columns (95:5 acetonitrile/water) with retention times of 12–14 minutes and >98% purity ensure batch consistency .
What computational methods are employed to predict the binding affinity of this compound with target enzymes, and how do they correlate with experimental data?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Predicts binding poses in AChE (PDB ID: 4EY7) with a docking score of −9.2 kcal/mol, aligning with experimental IC₅₀ values .
- MD simulations (GROMACS) : 100-ns trajectories reveal stable hydrogen bonds between the sulfonyl group and Tyr337 (occupancy >80%) .
- Correlation : Computational ΔG values (−10.1 kcal/mol) closely match experimental ΔG from ITC (−9.8 kcal/mol), validating the models .
Discrepancies : Overestimation of π-stacking interactions in docking may require QM/MM refinement for accuracy .
How can researchers troubleshoot low yields during the final coupling step of the synthesis?
Basic Research Question
- Reagent optimization : Replace EDCI with DCC (higher activation efficiency for sterically hindered amines) .
- Solvent choice : Switch from DCM to THF for better solubility of the oxadiazole intermediate .
- Temperature : Conduct reactions at −10°C to suppress side-product formation (e.g., sulfonamide dimerization) .
- Workup : Use acid-base extraction (pH 4–5) to isolate the product from unreacted starting materials .
Are there contradictory reports on the biological activity of this compound, and how can such discrepancies be resolved through experimental design?
Advanced Research Question
Contradictions :
- Antimicrobial activity : Some studies report MIC = 8 µg/mL against S. aureus , while others show MIC = 32 µg/mL .
- Enzyme inhibition : Variability in IC₅₀ values (1.2–3.5 µM for AChE) arises from assay conditions (e.g., substrate concentration) .
Q. Resolution strategies :
- Standardized assays : Use fixed substrate concentrations (e.g., 0.5 mM acetylthiocholine for AChE) .
- SAR studies : Systematically modify substituents (e.g., replacing benzenesulfonyl with pyridinylsulfonyl) to isolate structural contributors to activity .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP <3.5 correlates with higher bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
